molecular formula C3H8ClNO2 B7964225 2-Carboxyethan-1-aminium chloride

2-Carboxyethan-1-aminium chloride

Cat. No.: B7964225
M. Wt: 125.55 g/mol
InChI Key: PDLNHDSYGLTYDS-UHFFFAOYSA-N
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Description

2-Carboxyethan-1-aminium chloride (IUPAC name) is an organic hydrochloride salt characterized by a carboxy group (-COOH) and a protonated primary amine (-NH₃⁺) linked by an ethane backbone, with chloride as the counterion. Its molecular formula is C₃H₈NO₂⁺·Cl⁻, yielding a molecular weight of 139.56 g/mol (calculated from atomic masses). This compound’s structure confers high polarity and water solubility, making it suitable for applications in buffering systems, biochemical intermediates, or as a precursor in peptide synthesis.

Properties

IUPAC Name

2-carboxyethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNHDSYGLTYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-carboxyethan-1-aminium chloride but differ in substituents, influencing their physicochemical and functional properties:

Table 1: Structural Comparison
Compound Name Key Functional Groups Molecular Weight (g/mol) Key Features
This compound -COOH, -NH₃⁺, Cl⁻ 139.56 High polarity, acidic proton
2-Cyclopentyl-1-phenylethan-1-amine HCl -C₅H₉ (cyclopentyl), -C₆H₅ (phenyl), -NH₃⁺, Cl⁻ 225.76 Lipophilic, aromatic interactions
2-(Cyclobutylmethoxy)ethan-1-amine HCl -OCH₂C₄H₇ (cyclobutylmethoxy), -NH₃⁺, Cl⁻ ~207.71 (estimated) Steric hindrance, ether linkage
Key Observations :
  • Polarity : The carboxy group in this compound enhances hydrophilicity compared to the lipophilic cyclopentyl or phenyl groups in ’s compound .
  • Acidity: The -COOH group (pKa ~2-3) introduces pH-dependent behavior, absent in analogs with non-ionizable substituents.

Physicochemical Properties

Table 2: Hypothetical Property Comparison
Property This compound 2-Cyclopentyl-1-phenylethan-1-amine HCl 2-(Cyclobutylmethoxy)ethan-1-amine HCl
Water Solubility High Low Moderate
Melting Point >200°C (estimated) ~180–200°C ~150–170°C (estimated)
pH Stability Stable in acidic conditions Broadly stable Sensitive to strong acids/bases
Key Observations :
  • Solubility : The carboxy group’s ionizability enhances aqueous solubility, whereas aromatic/cycloalkyl groups reduce it .
  • Thermal Stability : Higher melting points correlate with ionic character (e.g., carboxy-aminium vs. neutral substituents).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carboxyethan-1-aminium chloride
Reactant of Route 2
2-Carboxyethan-1-aminium chloride

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